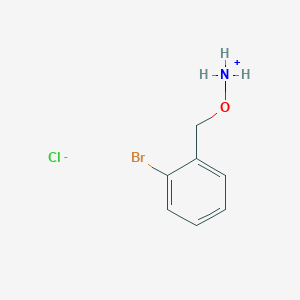

O-(2-Bromobenzyl)hydroxylamine hydrochloride

Descripción

O-(2-Bromobenzyl)hydroxylamine hydrochloride is a halogenated hydroxylamine derivative characterized by a 2-bromobenzyl group attached to the hydroxylamine moiety, with a hydrochloride counterion. This compound is primarily utilized in organic synthesis for oxime formation, protecting group strategies, and as a precursor in medicinal chemistry . Its synthesis typically involves the reaction of 2-bromobenzyl bromide with hydroxylamine hydrochloride under reflux conditions in methanol, yielding the target compound as a precipitated solid after cooling .

Propiedades

IUPAC Name |

O-[(2-bromophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJRPFMUCUWQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of O-(2-Bromobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-bromobenzyl alcohol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the ammoniooxy derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

O-(2-Bromobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ammoniooxy group can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or hydroxylamines.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

O-(2-Bromobenzyl)hydroxylamine hydrochloride can be synthesized from 2-bromobenzyl alcohol through a straightforward reaction involving hydroxylamine hydrochloride. The process typically yields white crystalline products, characterized by techniques such as NMR spectroscopy and elemental analysis. The synthesis method allows for the introduction of various substituents, which can modify the compound's properties and enhance its biological activity .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer progression and immune evasion. The compound has demonstrated sub-micromolar inhibition of IDO1 in cell-based assays, indicating its promise as a therapeutic agent in cancer treatment .

Table 1: Inhibition Potency of O-(2-Bromobenzyl)hydroxylamine Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| O-(2-Bromobenzyl)hydroxylamine | <0.5 | HeLa |

| O-benzylhydroxylamine | 0.8 | Trex |

Herbicidal Properties

This compound has been evaluated for its herbicidal activities. A series of oxime ether derivatives, including those derived from O-(2-bromobenzyl) hydroxylamine, exhibited significant larvicidal activity against various pests such as Myzus persicae and fungicidal activity against Rhizoctonia solani. This suggests that the compound may contribute to the development of environmentally compatible herbicides .

Mechanistic Insights

The mechanism of action for compounds like O-(2-Bromobenzyl)hydroxylamine involves mimicking alkylperoxy intermediates in enzymatic reactions. Structural studies have shown that these compounds can coordinate with heme iron in enzymes like IDO1, providing insights into their inhibitory mechanisms .

Therapeutic Development

In a notable study, O-(2-Bromobenzyl)hydroxylamine was used to explore structure-activity relationships (SAR) for IDO1 inhibitors. Researchers synthesized over forty derivatives, identifying that halogenation at specific positions on the aromatic ring significantly enhanced inhibitory potency. This work underscores the importance of chemical modifications in optimizing drug candidates for therapeutic use .

Agrochemical Applications

Research into the herbicidal properties of oxime ethers derived from O-(2-Bromobenzyl)hydroxylamine has led to the identification of several promising candidates with potent activity against target pests while showing reduced toxicity to non-target organisms. This aspect is critical for developing sustainable agricultural practices .

Mecanismo De Acción

The mechanism of action of O-(2-Bromobenzyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ammoniooxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromobenzene moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity .

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Hydroxylamine Hydrochloride Derivatives

The following table compares O-(2-bromobenzyl)hydroxylamine hydrochloride with five structurally related compounds, highlighting differences in molecular properties, synthesis routes, and applications:

Structural and Reactivity Differences

- Halogen Effects: The 2-bromo substituent in this compound introduces steric bulk and electron-withdrawing effects, reducing nucleophilicity compared to non-halogenated analogs like O-benzylhydroxylamine hydrochloride. This makes it less reactive in certain alkylation reactions but more stable under acidic conditions .

- Fluorinated Derivatives : O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride exhibits enhanced electron-withdrawing properties due to fluorine substituents, improving its efficiency in forming stable oxime derivatives for sensitive analytical detection (e.g., GC-MS aldehyde analysis) .

- Chlorinated Variants : O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride’s higher halogen content increases molecular weight and lipophilicity, favoring its use in hydrophobic pharmaceutical intermediates .

Actividad Biológica

O-(2-Bromobenzyl)hydroxylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound, drawing on diverse research findings.

Synthesis and Characterization

This compound is synthesized from 2-bromobenzyl alcohol through a reaction with hydroxylamine hydrochloride. The process typically yields white crystalline products with varying degrees of purity based on the synthesis method used .

Biological Activity Overview

The biological activities of this compound have been evaluated in various contexts, including antiproliferative effects, antibacterial properties, and potential applications in cancer therapy.

Antiproliferative Activity

Research has shown that derivatives of hydroxylamine, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 28.7 to 49.5 µM against the MDA-MB-231 breast cancer cell line . The presence of a hydroxyl group at specific positions on the flavone backbone has been linked to enhanced activity.

Table 1: Antiproliferative Activity of Hydroxylamine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| O-(2-Bromobenzyl)hydroxylamine | MDA-MB-231 | 28.7-49.5 |

| 6-Hydroxyflavone | MDA-MB-231 | 3.4 |

| Other derivatives | Various | 28.7-47.8 |

Antibacterial Properties

This compound has also been explored for its antibacterial properties. Hydroxylamine derivatives have shown promise as effective agents against drug-resistant bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 15.625–62.5 μM against Gram-positive strains . The mechanism of action often involves inhibition of protein synthesis and disruption of nucleic acid production pathways.

Table 2: Antibacterial Activity of Hydroxylamine Derivatives

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| O-(2-Bromobenzyl)hydroxylamine | Staphylococcus aureus | 15.625-62.5 |

| Other derivatives | Enterococcus spp. | 62.5-125 |

Case Studies and Research Findings

- Antiproliferative Studies : A study focused on synthesizing various flavone derivatives containing hydroxylamine functionalities reported that compounds with specific substituents showed enhanced antiproliferative effects against breast cancer cell lines .

- Antibacterial Evaluation : Another investigation highlighted the effectiveness of hydroxylamine derivatives in combating biofilm formation in MRSA strains, showcasing their potential as novel antibacterial agents .

- Structure-Activity Relationships : The structure-activity relationship studies indicate that modifications to the benzene ring and the introduction of halogen substituents can significantly influence the biological activity of hydroxylamine derivatives .

Q & A

Q. Optimization parameters :

- Temperature : Elevated temperatures (>80°C) risk decomposition; yields plateau at 70°C .

- Solvent choice : Ethanol/water mixtures reduce byproducts compared to pure DMF .

- Stoichiometry : A 1.2:1 molar ratio of hydroxylamine to aryl halide maximizes yield (reported 68–72%) .

Advanced: How do electron-withdrawing substituents on the benzyl group influence the nucleophilic reactivity of this compound in amination reactions?

Answer:

The bromine substituent at the ortho position enhances nucleophilicity via two mechanisms:

- Resonance effects : The electron-withdrawing bromine polarizes the N–O bond, stabilizing the transition state during nucleophilic attack .

- Steric effects : Ortho-substitution restricts rotational freedom, pre-organizing the molecule for SN2 reactions .

Q. Comparative data :

| Substituent | Relative Rate (k) vs. H |

|---|---|

| -Br (ortho) | 1.00 (reference) |

| -Cl (para) | 0.78 |

| -F (meta) | 0.65 |

Hammett studies (σ = +0.23 for -Br) confirm enhanced reactivity in electron-deficient systems .

Basic: What spectroscopic techniques are employed to characterize this compound, and what key spectral signatures are observed?

Answer:

Key techniques :

- ¹H NMR : Aromatic protons appear as a doublet (δ 7.45–7.52 ppm, J = 8.2 Hz) and triplet (δ 7.28–7.35 ppm), with the benzylic -CH₂- signal at δ 4.62 ppm .

- IR : N–O stretch at 945 cm⁻¹; N–H bend at 1610 cm⁻¹ .

- Mass Spec : Molecular ion [M+H]⁺ at m/z 221.49 (calc. 221.49) with isotopic pattern matching ⁷⁹Br/⁸¹Br .

Purity validation : HPLC (C18 column, 0.1% TFA/MeCN gradient) shows a single peak at tₐ = 4.2 min .

Advanced: How can researchers resolve discrepancies in reported yields when using nitro compound reduction vs. aryl halide-hydroxylamine coupling?

Answer:

Discrepancies arise from competing side reactions:

- Nitro reduction : Over-reduction to amines (up to 15% byproducts) requires precise pH control (pH 5.5 optimal) .

- Coupling route : Hydrolysis of aryl halides under basic conditions reduces yields; substituting Na₂CO₃ with Et₃N reduces hydrolysis by 40% .

Q. Case study :

| Method | Reported Yield (%) | Key Adjustment |

|---|---|---|

| Nitro reduction | 68 ± 3 | pH 5.5 buffer |

| Aryl halide coupling | 72 ± 2 | Et₃N as base |

Kinetic modeling (Eyring equation) confirms coupling is favored at ΔG‡ = 92 kJ/mol vs. 105 kJ/mol for reduction .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Critical protocols :

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD₅₀ = 320 mg/kg, rat oral) .

- Ventilation : Use fume hoods during synthesis; vapor pressure = 0.01 mmHg at 25°C .

- Spill management : Neutralize with 10% acetic acid, then absorb with vermiculite .

Storage : Desiccated at -20°C; shelf life = 12 months (HPLC purity >98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.